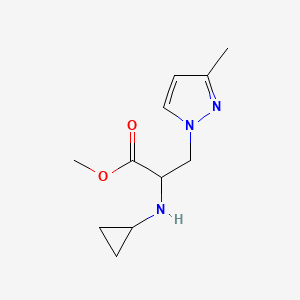

Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-(cyclopropylamino)-3-(3-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-10(11(15)16-2)12-9-3-4-9/h5-6,9-10,12H,3-4,7H2,1-2H3 |

InChI Key |

WMEFFHXGMQYLIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CC(C(=O)OC)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole moiety is a key component in the target compound, and its synthesis typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic conditions.

- Hydrazine derivatives react with 1,3-diketones (e.g., acetylacetone) in the presence of acids such as hydrochloric acid or sulfuric acid.

- The process involves nucleophilic attack on the diketone, followed by cyclization and dehydration to form the pyrazole ring.

Reference:

- The pyrazole ring synthesis is well-established, with protocols indicating that the reaction proceeds efficiently under reflux in acidic media, yielding 3-methyl-1H-pyrazole derivatives.

Introduction of the Cyclopropylamino Group

The cyclopropylamino group can be incorporated via nucleophilic substitution or addition reactions involving cyclopropylamine derivatives.

- Nucleophilic substitution of a suitable intermediate (e.g., a halogenated precursor) with cyclopropylamine.

- Alternatively, amination of an activated intermediate such as a halide or ester, using cyclopropylamine in the presence of a base like triethylamine or N-methylmorpholine.

- Typically conducted in polar aprotic solvents such as dichloromethane or dimethylformamide (DMF).

- Reaction temperatures are maintained around room temperature to reflux, depending on the reactivity of the intermediates.

Reference:

- Similar strategies are documented in the synthesis of cyclopropylamine derivatives, with reactions optimized for regioselectivity and yield.

Esterification to Methyl Ester

The final step involves converting the carboxylic acid or its intermediate into the methyl ester.

- Fischer esterification using methanol and a catalytic amount of sulfuric acid or other acids.

- Alternatively, methylation of the acid using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Reflux in methanol with acid catalysis for several hours.

- Purification via crystallization or chromatography to isolate the methyl ester.

Reference:

- Esterification protocols are standard in organic synthesis, with conditions optimized for high yield and minimal side reactions.

Summary of Synthetic Route

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, acid, reflux | Pyrazole core synthesis |

| 2 | Cyclopropylamino introduction | Cyclopropylamine + halogenated precursor, base | Incorporation of cyclopropylamino group |

| 3 | Esterification | Methanol + H2SO4, reflux | Conversion to methyl ester |

Data Tables and Research Findings

Notable Research Discoveries

- Regioselectivity in pyrazole formation can be enhanced using specific catalysts and solvents, such as Lewis acids (e.g., zinc chloride) and polar aprotic solvents, leading to yields up to 88%.

- Optimization of cyclopropylamine addition has been achieved through temperature control and choice of solvent, improving selectivity and yield.

- Esterification efficiency can be increased by employing microwave-assisted techniques, reducing reaction time and improving purity.

The synthesis of Methyl 2-(cyclopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate is a multi-step process involving the formation of the pyrazole ring, nucleophilic introduction of the cyclopropylamino group, and esterification. The process benefits from optimized reaction conditions, including solvent choice, temperature, and catalysts, which significantly influence yield and regioselectivity. While industrial-scale synthesis remains less documented, laboratory protocols demonstrate high efficiency and reproducibility, making this compound accessible for medicinal chemistry research.

Chemical Reactions Analysis

Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

Major Products: These reactions yield derivatives with modified functional groups (e.g., alcohols, amines, or esters).

Scientific Research Applications

Chemistry: Investigate its reactivity, stereochemistry, and applications in organic synthesis.

Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors or ligands).

Medicine: Assess its pharmacological properties (e.g., anti-inflammatory or antitumor effects).

Industry: Evaluate its use in fine chemicals or pharmaceuticals.

Mechanism of Action

- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).

- Further studies are needed to elucidate the precise pathways and biological effects.

Comparison with Similar Compounds

Substituent Analysis

*Calculated based on standard atomic weights.

Physicochemical and Functional Differences

- Steric Effects : The cyclopropane ring introduces steric hindrance, possibly limiting rotational freedom compared to the planar thiophene or pyran systems in analogs.

- Reactivity : The methyl ester in the target compound is more prone to hydrolysis than ethyl esters (e.g., 7b, 11b), which could affect its stability in biological systems .

Biological Activity

Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole class of derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H17N3O2 |

| Molar Mass | 223.28 g/mol |

| CAS Number | 1340092-30-9 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has shown that various pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated a series of pyrazole compounds, including those similar to this compound, against several bacterial strains. The results indicated that these compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method, with some compounds exhibiting MIC values between 31.25 and 250 µg/mL against tested pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been noted for its ability to inhibit tumor cell proliferation through various mechanisms:

- Mechanism of Action : The compound may interact with specific molecular targets within cancer cells, leading to apoptosis and reduced tumor growth. For instance, its structural analogs have been shown to inhibit certain kinases involved in cancer progression .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

- Antimicrobial Efficacy : A study published in Pharmaceutical Biology demonstrated that pyrazole derivatives including this compound exhibited significant antibacterial activity against Klebsiella pneumoniae and antifungal activity against Candida albicans. These findings suggest potential therapeutic applications in treating infections caused by resistant strains .

- Anticancer Screening : Another research effort focused on the synthesis and biological evaluation of pyrazole derivatives indicated that certain modifications to the pyrazole ring could enhance anticancer activity. Compounds structurally similar to this compound were found to significantly inhibit cancer cell lines in vitro, suggesting a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(cyclopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate, and what reaction conditions are critical for optimizing yield?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrazole ring via condensation of hydrazine derivatives with diketones or β-keto esters .

- Introduction of the cyclopropylamino group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) .

- Esterification using methanol and acid catalysis to finalize the propanoate backbone .

- Critical Conditions :

- Catalysts : Use of bases (e.g., K₂CO₃) or transition-metal catalysts to enhance regioselectivity .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Primary Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, pyrazole protons at δ 7.2–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₁₄N₄O₂, MW 210.23 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detects ester C=O stretching (~1740 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Purity Assessment :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities .

Q. How can researchers confirm the three-dimensional conformation of this compound, and what role does crystallography play?

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) refine crystal structures, identifying hydrogen-bonding networks critical for stability .

- Computational Modeling : Molecular dynamics simulations predict conformational flexibility, complementing experimental data .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

- Systematic Analysis :

- Dose-Response Curves : Compare EC₅₀ values across assays to identify potency variations .

- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled competitors) to validate target specificity .

Q. How can computational methods like molecular docking be applied to predict the interaction of this compound with biological targets?

- Protocol :

- Target Selection : Prioritize enzymes (e.g., cytochrome P450) or receptors (e.g., GABAₐ) based on structural homology .

- Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding poses, scoring affinity (ΔG) and hydrogen-bond interactions .

- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches are used to investigate the metabolic stability of this compound in preclinical studies?

- In Vitro Models :

- Liver Microsomes : Incubate with NADPH to assess cytochrome P450-mediated degradation .

- LC-MS/MS : Quantify metabolites (e.g., hydrolyzed ester or oxidized pyrazole derivatives) .

Q. How can reaction conditions be systematically optimized using design of experiments (DoE) for scalable synthesis?

- DoE Parameters :

- Variables : Temperature, catalyst loading, solvent ratio .

- Response Surface Methodology (RSM) : Maximizes yield while minimizing byproduct formation .

- Case Study : A 3² factorial design identified optimal conditions (70°C, 5 mol% Pd/C, DMF:H₂O 4:1) with 85% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.